Cervinomycin A2

Description

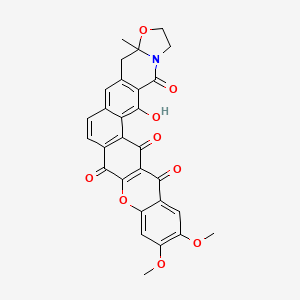

from Streptomyces cervinus; MF C29-H21-N-O9; oxidized form of cervinomycin A1

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJRBJIJTSDUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921089 | |

| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82658-22-8, 113518-96-0 | |

| Record name | Cervinomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cervinomycin A2: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cervinomycin A2 is a potent antibiotic belonging to the xanthone family, first isolated from the culture filtrate of Streptomyces cervinus.[1] It exhibits significant inhibitory activity against anaerobic bacteria and mycoplasma, making it a compound of interest for further investigation in drug development.[1][2] This technical guide provides an in-depth overview of the physicochemical properties, structure, and available experimental protocols related to this compound, aimed at facilitating further research and development efforts.

Physicochemical Properties

This compound is a reddish-orange powder with a complex polycyclic structure.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C29H21NO9 | [3][4][5] |

| Molecular Weight | 527.48 g/mol | [6] |

| Appearance | Reddish-orange powder | [1] |

| Melting Point | >290 °C (with decomposition) | [1] |

| Solubility | Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Slightly soluble in water, n-hexane, ethyl ether. | [1] |

| UV λmax (in CHCl3) | 260 nm, 329 nm, 375 nm (shoulder), 420 nm (shoulder) | [1] |

| IR νmax (KBr) | 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275 cm-1 | [1] |

| CAS Number | 82658-22-8 | [3] |

While the structure of this compound was elucidated using advanced NMR techniques, detailed public access to the complete ¹H and ¹³C NMR spectral data with chemical shifts and coupling constants is limited in the reviewed literature. The primary structural determination was reported in the Journal of Antibiotics in 1987.[7]

Chemical Structure

This compound possesses a polycyclic structure featuring a xanthone skeleton.[7] The definitive structure was established through spectroscopic analysis, particularly NMR studies of its methylated derivatives.[7]

Structure of this compound

Caption: A placeholder for the 2D chemical structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the culture broth of Streptomyces cervinus.[1]

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action and Signaling Pathways

While the precise molecular target and signaling pathway of this compound have not been fully elucidated, studies on its close derivative, triacetylcervinomycin A1 (ACVM), provide significant insights into its probable mechanism of action in Staphylococcus aureus.

The proposed mechanism suggests that this compound likely interacts with the phospholipids of the bacterial cytoplasmic membrane. This interaction disrupts the membrane's integrity and function, leading to a cascade of inhibitory effects on essential cellular processes.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound.

The interaction with the cytoplasmic membrane appears to be the primary physiological effect, which then leads to the inhibition of the incorporation of precursors for cell wall peptidoglycan, RNA, DNA, and protein synthesis. This multi-target inhibition likely contributes to its potent antibacterial activity. Further research is required to identify the specific molecular binding sites and the detailed signaling cascades that are affected by this compound.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. aseestant.ceon.rs [aseestant.ceon.rs]

- 5. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Cervinomycin A2: A Technical Guide to its Mechanism of Action Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A2, a member of the xanthone family of antibiotics, exhibits potent activity against a range of clinically significant anaerobic bacteria. This technical guide synthesizes the current understanding of its mechanism of action. Evidence points towards a primary interaction with the bacterial cytoplasmic membrane, leading to a cascade of disruptive events including the inhibition of essential macromolecular synthesis and loss of cellular integrity. This document provides a detailed overview of the proposed mechanism, summarizes key quantitative data, outlines relevant experimental protocols for further investigation, and presents visual representations of the antibiotic's putative mode of action.

Introduction

Anaerobic bacteria are a significant cause of infections, ranging from localized abscesses to life-threatening systemic conditions. The increasing prevalence of antibiotic resistance among these organisms necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound, an antibiotic produced by Streptomyces cervinus, has demonstrated strong inhibitory activity against anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis.[1] Understanding the precise mechanism by which this compound exerts its bactericidal effects is crucial for its potential development as a clinical therapeutic.

This guide provides an in-depth exploration of the available evidence regarding the mechanism of action of this compound, drawing from studies on its close structural analog, triacetylcervinomycin A1, and the broader class of xanthone antibiotics.

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound is proposed to be its interaction with the phospholipids of the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity and function, leading to a series of downstream effects that culminate in bacterial cell death.

A study on triacetylcervinomycin A1 (ACVM), a derivative of the closely related Cervinomycin A1, in Staphylococcus aureus provides the most direct evidence for this mechanism.[2] The findings from this study suggest that the antibiotic interacts with phospholipids in the cytoplasmic membrane, which in turn interferes with the membrane transport system.[2] This initial membrane perturbation is believed to be the trigger for the subsequent inhibition of various cellular processes.

Key Events in the Proposed Mechanism:

-

Membrane Interaction: this compound, a lipophilic molecule, is thought to insert into the bacterial cytoplasmic membrane. This insertion is likely driven by interactions with the phospholipid components of the bilayer.

-

Disruption of Membrane Integrity: The presence of this compound within the membrane is hypothesized to alter its fluidity and permeability. This is supported by evidence of leakage of UV260-absorbing materials, amino acids, and potassium ions from bacterial cells and protoplasts upon treatment with ACVM.[2]

-

Inhibition of Macromolecular Synthesis: The compromised membrane integrity and function lead to the widespread inhibition of essential biosynthetic pathways. Studies have shown that ACVM inhibits the incorporation of radiolabeled precursors for the synthesis of:

-

Cell Wall Peptidoglycan (N-acetylglucosamine)

-

RNA (uridine)

-

DNA (thymidine)

-

Protein (L-leucine)[2]

-

-

Inhibition of Membrane Transport: The interference with the membrane's structure and electrochemical gradient disrupts the function of membrane-associated transport systems, which are vital for nutrient uptake and waste efflux.[2]

The multifaceted nature of this mechanism, targeting the fundamental structure of the cell membrane, may contribute to a lower propensity for the development of resistance compared to antibiotics with a single, specific molecular target.

Quantitative Data

The following table summarizes the available quantitative data regarding the activity of this compound and its derivatives.

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Clostridium perfringens | 0.05 | [1] |

| This compound | Peptococcus prevotii | 0.1 | [1] |

| This compound | Bacteroides fragilis | 0.2 | [1] |

| Triacetylcervinomycin A1 | Staphylococcus aureus | 1.0 | [2] |

MIC: Minimum Inhibitory Concentration

Mandatory Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Investigating Membrane Permeability

Caption: Workflow for assessing membrane permeability.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to further elucidate the mechanism of action of this compound against anaerobic bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium.

Methodology (Broth Microdilution):

-

Preparation of Inoculum:

-

Culture the anaerobic bacterium on an appropriate solid medium (e.g., Brucella agar supplemented with hemin and vitamin K) in an anaerobic chamber.

-

Select several colonies and suspend them in a suitable broth (e.g., pre-reduced Schaedler broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

-

Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Macromolecular Synthesis Inhibition Assay

Objective: To determine if this compound inhibits the synthesis of DNA, RNA, protein, and cell wall.

Methodology:

-

Bacterial Culture: Grow the anaerobic bacterium in a suitable broth to the mid-logarithmic phase.

-

Antibiotic Treatment: Divide the culture into aliquots. Add this compound at a concentration of 4x MIC to the experimental aliquots. Include an untreated control.

-

Radiolabeling: To each aliquot, add a specific radiolabeled precursor:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine

-

-

Incubation and Sampling: Incubate the cultures under anaerobic conditions. At various time points (e.g., 0, 15, 30, 60 minutes), withdraw samples.

-

Precipitation and Measurement:

-

Add cold trichloroacetic acid (TCA) to the samples to precipitate macromolecules.

-

Filter the precipitate through a glass fiber filter.

-

Wash the filter to remove unincorporated radiolabel.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Analysis: Plot the incorporated radioactivity over time for both treated and control cultures to determine the effect of this compound on the synthesis of each macromolecule.

Membrane Permeability Assay (SYTOX Green Uptake)

Objective: To assess the extent of membrane damage caused by this compound.

Methodology:

-

Cell Preparation: Grow the anaerobic bacterium to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., pre-reduced PBS).

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the bacterial suspension.

-

Add SYTOX Green dye to each well at a final concentration of 1-5 µM. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.

-

Measure the baseline fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm).

-

-

Antibiotic Addition: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known membrane-damaging agent like polymyxin B) and a negative control (untreated cells).

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates that the dye is entering the cells due to membrane damage.

-

Data Analysis: Plot the change in fluorescence intensity over time for each concentration of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antibacterial activity against anaerobic bacteria by targeting the cytoplasmic membrane. This primary action leads to a loss of membrane integrity, leakage of essential cellular components, and a subsequent global inhibition of macromolecular synthesis. This multi-targeted mechanism is a promising feature for combating antibiotic resistance.

Further research is warranted to fully elucidate the molecular details of this mechanism. Key areas for future investigation include:

-

Direct Binding Studies: Investigating the specific interactions between this compound and bacterial membrane phospholipids.

-

Transcriptomic and Proteomic Analyses: Identifying the global cellular response of anaerobic bacteria to this compound treatment.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of anaerobic infections.

A comprehensive understanding of the mechanism of action of this compound will be instrumental in its potential journey from a promising natural product to a clinically valuable therapeutic agent for the treatment of anaerobic bacterial infections.

References

The Biological Activity Spectrum of Cervinomycin A2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A2, a polycyclic xanthone antibiotic isolated from Streptomyces cervinus, exhibits a potent and diverse range of biological activities. This document provides a comprehensive technical overview of the known biological activity spectrum of this compound, including its antibacterial, antiprotozoal, and potential anticancer properties. Detailed experimental protocols for assessing its activity are provided, alongside a summary of its known and inferred mechanisms of action. Visualizations of key experimental workflows and potential signaling pathways are included to facilitate a deeper understanding of this promising antimicrobial agent.

Introduction

This compound is a member of the polycyclic xanthone family of natural products, a class of compounds known for their significant biological activities, including antimicrobial and antineoplastic effects.[1][2] First isolated and characterized in the early 1980s, this compound, along with its congener Cervinomycin A1, demonstrated strong inhibitory activity against anaerobic bacteria and mycoplasmas.[3][4] The unique and complex chemical structure of this compound has attracted interest for its potential as a lead compound in drug discovery. This whitepaper aims to consolidate the available data on the biological activity of this compound, provide detailed experimental methodologies for its study, and explore its potential mechanisms of action and therapeutic applications.

Antimicrobial Activity

This compound displays a significant and selective spectrum of antimicrobial activity, with pronounced efficacy against anaerobic bacteria and mycoplasmas. It is largely inactive against Gram-negative bacteria and fungi.[3]

Antibacterial and Antimycoplasmal Spectrum

The minimum inhibitory concentrations (MICs) of this compound against a range of microorganisms have been determined, highlighting its potent activity against clinically relevant anaerobic bacteria.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms [3]

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | 209P | >100 |

| Bacillus subtilis | PCI 219 | 25 |

| Escherichia coli | NIHJ | >100 |

| Pseudomonas aeruginosa | IAM 1095 | >100 |

| Clostridium perfringens | ATCC 13124 | 0.05 |

| Bacteroides fragilis | ATCC 25285 | 0.1 |

| Peptococcus prevotii | ATCC 9321 | 0.05 |

| Mycoplasma gallisepticum | KP-13 | 3.13 |

| Mycoplasma pneumoniae | Mac | 12.5 |

| Candida albicans | IAM 4888 | >100 |

| Aspergillus niger | IAM 2022 | >100 |

Antitrichomonal Activity

This compound has demonstrated potent activity against the protozoan parasite Trichomonas foetus. The minimum inhibitory concentration (MIC) was reported to be 0.05 µg/mL.[3]

Anticancer Potential

While direct studies on the anticancer activity of this compound are not extensively published, its chemical class, the polycyclic xanthones, is well-documented for significant cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[1][2][5]

Table 2: Cytotoxicity of Structurally Related Polycyclic Xanthones Against Human Cancer Cell Lines [1][2][6][7][8][9]

| Compound Class | Cancer Cell Line | IC50 Range |

| Albofungins | MCF-7, HeLa, HepG2 | 0.003 - 0.9 µM |

| Kigamicins | Various | 0.3 - 19 nM |

| Caged Polyprenylated Xanthones | HeLa, A549, HCT-116, HepG-2 | 0.64 - 1.59 µM |

| Caged Xanthones | Cholangiocarcinoma (KKU-100, KKU-M156) | 0.02 - 2.64 µM |

| Fungal Xanthones | KB, KBv200 | 1.5 - 2.5 µg/mL |

Mechanism of Action

Antibacterial Mechanism

Studies on a derivative, triacetylcervinomycin A1, suggest that the antibacterial mechanism of cervinomycins involves interaction with phospholipids in the cytoplasmic membrane of bacteria. This interaction is thought to disrupt the membrane transport system, leading to the leakage of essential intracellular components such as UV260-absorbing materials, amino acids, and potassium ions.[10] This disruption of membrane integrity and function ultimately leads to bacterial cell death. The antibiotic also inhibits the incorporation of precursors for cell wall, RNA, DNA, and protein synthesis in Staphylococcus aureus.[10]

Inferred Anticancer Mechanism

Based on the known mechanisms of other polycyclic xanthones, the potential anticancer activity of this compound may involve several pathways:

-

Induction of Apoptosis: Many xanthones trigger programmed cell death in cancer cells.[5][11][12][13]

-

Topoisomerase Inhibition: Some xanthones are known to inhibit topoisomerase I and/or II, enzymes crucial for DNA replication and repair in cancer cells.[5][14][15][16][17][18]

-

Protein Kinase Inhibition: Inhibition of various protein kinases involved in cancer cell proliferation and survival is another common mechanism for this class of compounds.[5][19][20][21]

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on studies of other xanthones, it is plausible that this compound could impact one or more of the following pathways, which are frequently dysregulated in cancer:

Caption: Inferred signaling pathways potentially modulated by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method

This protocol is adapted from the conventional agar dilution method used for determining the antimicrobial spectra of Cervinomycin A1 and A2.[3]

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution in molten agar medium (e.g., Heart Infusion Agar for aerobic bacteria, GAM agar for anaerobic bacteria) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Culture the test microorganisms overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the surface of the agar plates with the prepared microbial suspensions using a multipoint inoculator.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for anaerobic bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination using the agar dilution method.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is based on established methods for in vitro susceptibility testing of T. vaginalis.[22][23][24]

-

Parasite Culture: Culture T. vaginalis isolates in Diamond's Trypticase-Yeast-Maltose (TYM) medium supplemented with heat-inactivated horse serum at 37°C.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in TYM medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.01 to 50 µg/mL.

-

Inoculation: Adjust the concentration of T. vaginalis trophozoites to 1 x 10^5 cells/mL in fresh TYM medium. Add 100 µL of the parasite suspension to each well of the microtiter plate containing the drug dilutions.

-

Incubation: Incubate the plates anaerobically (or under aerobic conditions, depending on the specific protocol) at 37°C for 48 hours.

-

MIC/MLC Determination: Examine the wells using an inverted microscope. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant reduction in the number of motile trophozoites compared to the drug-free control. The Minimum Lethal Concentration (MLC) is the lowest drug concentration at which no motile parasites are observed.

Caption: Workflow for in vitro antitrichomonal susceptibility testing.

Acute Toxicity

The acute toxicity of this compound in mice has been determined. The LD50 value by intraperitoneal injection is 50 mg/kg.[3][25]

Conclusion

This compound is a potent antibiotic with a well-defined spectrum of activity against anaerobic bacteria and mycoplasmas, as well as significant antitrichomonal effects. While its anticancer properties have not been directly investigated, its classification as a polycyclic xanthone strongly suggests potential in this area, likely through mechanisms involving apoptosis induction and inhibition of key cellular enzymes like topoisomerases and protein kinases. Further research is warranted to fully elucidate the anticancer potential of this compound, identify the specific signaling pathways it modulates, and explore its therapeutic applications in both infectious diseases and oncology. The experimental protocols and data presented in this whitepaper provide a solid foundation for future investigations into this promising natural product.

References

- 1. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]

- 13. scispace.com [scispace.com]

- 14. Type IIA topoisomerase inhibition by a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. symansis.com [symansis.com]

- 20. Protein kinase inhibitors that inhibit induction of lytic program and replication of Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ijcea.org [ijcea.org]

The Origin and Natural Source of the Antibiotic Cervinomycin A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic Cervinomycin A2, focusing on its natural origin, producing organism, and the methodologies for its isolation and purification. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and antibiotic development.

Executive Summary

This compound is a potent antibiotic with significant activity against anaerobic bacteria.[1][2] It is a member of the xanthone class of antibiotics, characterized by a polycyclic structure.[3][4] This document details the discovery of this compound from a soil-derived actinomycete, its physicochemical properties, and the experimental procedures for its production and isolation. Furthermore, a putative biosynthetic pathway is proposed based on the known biosynthesis of similar xanthone antibiotics.

Origin and Natural Source

Taxonomy of the Producing Organism

The strain AM-5344 was identified as a new species of the genus Streptomyces and named Streptomyces cervinus.[1] Key taxonomic features of this strain are summarized in the table below.

| Characteristic | Description |

| Morphology | Vegetative mycelium grows abundantly on synthetic and complex agar media. Spore chains are of the Rectus or Flexibilis type. Spores are cylindrical with a smooth surface.[1] |

| Cell Wall Composition | Contains LL-diaminopimelic acid (DAP) and no characteristic sugar pattern.[1] |

| Cultural Characteristics | Exhibits yellow or gray aerial mycelium and produces a soluble yellow-tinted pigment. No melanoid pigment is formed.[1] |

Physicochemical Properties of this compound

This compound is a reddish-orange powder with the molecular formula C₂₉H₂₁NO₉ and a molecular weight of 527.5 g/mol .[5] A summary of its physicochemical properties is presented below.

| Property | Cervinomycin A1 | This compound |

| Appearance | Yellow powder | Reddish orange powder |

| Molecular Formula | C₂₉H₂₃NO₉ | C₂₉H₂₁NO₉ |

| Molecular Weight | 529.5 g/mol | 527.5 g/mol [5] |

| Melting Point | >300°C (dec.) | >290°C (dec.) |

| UV λmax (CHCl₃) nm | 303, 376, 385 | 260, 329, 375 (sh.), 420 (sh.) |

| Solubility | Soluble in chloroform, ethyl acetate, acetone, methanol. Insoluble in n-hexane, water. | Soluble in chloroform, ethyl acetate, acetone, methanol. Insoluble in n-hexane, water. |

| Acute Toxicity (LD₅₀, mice, i.p.) | 50 mg/kg[2] | 50 mg/kg[2] |

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound from Streptomyces cervinus.

Fermentation

Seed Culture:

-

Inoculate a stock culture of Streptomyces cervinus AM-5344 into a 500-mL Sakaguchi flask containing 100 mL of seed medium.

-

The seed medium consists of (% w/v): glucose 1.0, starch 2.0, yeast extract 0.5, peptone 0.5, and CaCO₃ 0.4.

-

Incubate the flask at 27°C for 48 hours on a rotary shaker.

Production Culture:

-

Transfer 300 mL of the seed culture to a 50-liter jar fermentor containing 30 liters of production medium.

-

The production medium consists of (% w/v): glycerol 2.0, soybean meal 2.0, and NaCl 0.3. The pH is adjusted to 7.0 before sterilization.

-

Carry out the fermentation at 27°C for 89 hours with aeration at 10 liters/minute and agitation at 250 rpm.[2] Antibiotic production typically begins at 40 hours and reaches a maximum at 89 hours.[2]

Extraction and Purification

-

Clarify the 89-hour culture broth (30 liters) using a Sharples centrifuge to obtain approximately 25 liters of supernatant.[2]

-

Extract the antibiotic from the supernatant with 10 liters of ethyl acetate.

-

Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.

-

Treat the oily material with 300 mL of n-hexane to yield approximately 3 g of a brown powder.

-

Dissolve the crude powder in a small volume of chloroform and apply it to a silica gel column (Merck, Kieselgel 60, 120 g).

-

Elute the column with a chloroform-methanol (50:1, v/v) solvent system.

-

Concentrate the active fractions in vacuo to yield approximately 500 mg of a reddish-brown powder.

-

Further purify the crude powder by preparative thin-layer chromatography (TLC) using a chloroform-methanol (40:1, v/v) solvent system to isolate Cervinomycin A1 (25 mg, yellow powder) and this compound (150 mg, reddish-orange powder).[1]

Putative Biosynthetic Pathway of this compound

This compound belongs to the xanthone family of antibiotics, which are typically synthesized via a type II polyketide synthase (PKS) pathway in Streptomyces.[6] While the specific gene cluster for Cervinomycin biosynthesis has not been reported, a putative pathway can be inferred from the biosynthesis of other polycyclic xanthones.[1][6] The pathway likely involves the assembly of a polyketide chain from acetate and malonate units, followed by a series of cyclization, aromatization, and oxidation reactions. A key step in the formation of the characteristic xanthone ring is believed to be a Baeyer-Villiger oxidation.[1]

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Putative biosynthetic pathway of this compound via a Type II PKS system.

References

- 1. Genome-based analysis of the type II PKS biosynthesis pathway of xanthones in Streptomyces caelestis and their antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: Streptomycin biosynthesis - Xanthomonas sp. SI [kegg.jp]

- 5. This compound | C29H21NO9 | CID 134061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

Cervinomycin A2: A Technical Guide to its Antineoplastic and Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cervinomycin A2, a polycyclic xanthone antibiotic isolated from Streptomyces cervinus, has demonstrated significant potential as both an antineoplastic and antibacterial agent. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. While quantitative data on the antineoplastic properties of this compound is still emerging, studies on closely related cervinomycins reveal potent cytotoxic effects against various cancer cell lines. Its antibacterial activity, particularly against anaerobic bacteria, is well-documented. This document aims to serve as a valuable resource for researchers and professionals in the fields of oncology and infectious disease, facilitating further investigation and development of this compound as a therapeutic candidate.

Introduction

This compound is a member of the cervinomycin family of antibiotics, which are characterized by a complex polycyclic xanthone structure. First isolated from the fermentation broth of Streptomyces cervinus, these compounds have garnered interest due to their potent biological activities. This compound is structurally related to other members of the family, including Cervinomycin A1, and the more recently discovered Cervinomycins C1-4. Collectively, this class of molecules exhibits strong inhibitory effects against a range of anaerobic bacteria and mycoplasmas. Furthermore, their classification as antineoplastic antibiotics underscores their potential in cancer therapy. This guide will synthesize the available data on this compound's dual activities, providing a foundation for future research and drug development efforts.

Antineoplastic Properties

While direct and extensive studies on the antineoplastic activity of this compound are limited in the currently available literature, compelling evidence from closely related cervinomycins, specifically Cervinomycins C1-4, strongly suggests its potential as a potent anticancer agent.

Quantitative Data: Cytotoxicity

Recent research on Cervinomycins C1-4, isolated from Streptomyces sp. CPCC 204980, has demonstrated significant cytotoxic activity against human cancer cell lines. These findings provide a strong rationale for investigating the antineoplastic efficacy of this compound.

| Compound(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Cervinomycins C1-4 | HCT116 | Colon Carcinoma | 0.9 - 801.0 | [1][2] |

| Cervinomycins C1-4 | BxPC-3 | Pancreatic Carcinoma | 0.9 - 801.0 | [1][2] |

Table 1: Cytotoxic Activity of Cervinomycins C1-4 Against Human Cancer Cell Lines

Proposed Mechanism of Antineoplastic Action

The precise molecular mechanism underlying the antineoplastic activity of this compound has not yet been elucidated. However, based on the general mechanisms of other antineoplastic antibiotics, several hypotheses can be proposed for future investigation. These may include the induction of apoptosis, inhibition of topoisomerases, or interference with cellular signaling pathways crucial for cancer cell proliferation and survival. The potent nanomolar IC50 values of related cervinomycins suggest a highly specific mechanism of action.

Further research is imperative to uncover the specific molecular targets and signaling pathways affected by this compound in cancer cells.

Antibacterial Properties

The antibacterial activity of the cervinomycin family, including this compound, is more extensively documented, with a particular emphasis on their efficacy against anaerobic bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

This compound has demonstrated potent inhibitory activity against a range of anaerobic bacteria and mycoplasmas. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Test Organism | MIC (µg/mL) |

| Bacteroides fragilis GIFU 7619 | 0.05 |

| Clostridium perfringens GIFU 7610 | <0.012 |

| Peptococcus prevotii GIFU 7605 | <0.012 |

| Propionibacterium acnes GIFU 7616 | 0.025 |

| Mycoplasma gallisepticum KP-13 | 1.6 |

| Mycoplasma pneumoniae Mac | 3.1 |

| Staphylococcus aureus 209P | 6.2 |

| Bacillus subtilis PCI 219 | 12.5 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa P-3 | >100 |

| Candida albicans 4485 | >100 |

| Aspergillus niger | >100 |

Table 2: Antibacterial Spectrum of this compound

Mechanism of Antibacterial Action

Studies on triacetylcervinomycin A1, a derivative of the closely related Cervinomycin A1, have provided significant insights into the antibacterial mechanism of this class of compounds. The findings suggest that the primary target is the bacterial cytoplasmic membrane.

The proposed mechanism involves the following steps:

-

Interaction with Phospholipids: The cervinomycin molecule interacts with the phospholipids in the bacterial cytoplasmic membrane.

-

Membrane Disruption: This interaction disrupts the integrity of the cell membrane.

-

Leakage of Cellular Components: The compromised membrane leads to the leakage of essential intracellular components, such as UV260-absorbing materials (indicative of nucleic acids), amino acids, and potassium ions.

-

Inhibition of Macromolecular Synthesis: The disruption of the membrane and subsequent leakage of vital components leads to the inhibition of the synthesis of essential macromolecules, including DNA, RNA, proteins, and cell wall peptidoglycan.

This mechanism explains the potent bactericidal activity observed against susceptible bacteria.

Experimental Protocols

Determination of Antibacterial Mechanism (based on Triacetylcervinomycin A1 study)

The following outlines the key experimental procedures used to elucidate the antibacterial mechanism of a cervinomycin derivative. These protocols can be adapted for the study of this compound.

-

Bacterial Strains and Culture Conditions: Staphylococcus aureus is cultured in a suitable broth medium at 37°C with shaking.

-

Growth Inhibition Assay: The effect of the compound on bacterial growth is assessed by adding it at different concentrations to cultures in the logarithmic growth phase and measuring the optical density at 660 nm over time.

-

Measurement of Macromolecular Synthesis:

-

Radio-labeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and cell wall (e.g., [¹⁴C]N-acetylglucosamine) are added to bacterial cultures in the presence and absence of the test compound.

-

At various time points, aliquots are taken, and the incorporation of the radio-labeled precursors into the acid-insoluble fraction (macromolecules) is measured using a liquid scintillation counter.

-

-

Measurement of Leakage of Cellular Components:

-

Bacterial cells are harvested, washed, and resuspended in a buffer.

-

The test compound is added, and at intervals, the suspension is centrifuged.

-

The supernatant is analyzed for the presence of leaked materials:

-

UV-absorbing materials are measured spectrophotometrically at 260 nm.

-

Amino acids can be quantified using a ninhydrin assay.

-

Potassium ion concentration can be determined using atomic absorption spectrophotometry.

-

-

Visualizations

Proposed Antibacterial Mechanism of Action

References

The Biosynthesis of Polycyclic Xanthones: A Technical Guide Focused on the Putative Pathway of Cervinomycin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic xanthones are a class of structurally complex natural products renowned for their potent biological activities, including antibacterial and antitumor properties. Cervinomycin A2, a prominent member of this family, exhibits significant activity against anaerobic bacteria. This technical guide provides an in-depth exploration of the biosynthetic pathway of polycyclic xanthones, with a specific focus on a putative pathway for this compound. Due to the absence of a publicly available, fully characterized biosynthetic gene cluster for this compound, this guide leverages the well-elucidated biosynthesis of the related compound, xantholipin, to propose a homologous pathway. This document details the key enzymatic steps, from the polyketide backbone assembly by a type II polyketide synthase (PKS) to the intricate tailoring reactions that form the characteristic xanthone core and other structural motifs. Furthermore, it furnishes detailed experimental protocols for key investigative techniques and presents quantitative data on the putative enzymes involved. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and experimental workflows, offering a comprehensive resource for researchers in natural product biosynthesis and drug development.

Introduction

Polycyclic xanthones, produced primarily by actinomycetes, are a fascinating group of aromatic polyketides characterized by a highly oxygenated, angular, hexacyclic scaffold.[1][2] Their intricate structures and significant biological activities have made them attractive targets for biosynthetic studies and synthetic biology efforts.[3] this compound, isolated from Streptomyces cervinus, is a notable example, possessing a polycyclic structure with a xanthone skeleton.[4][5][6]

The biosynthesis of these complex molecules originates from a single polyketide chain assembled by a type II polyketide synthase (PKS).[1][2] This linear precursor then undergoes a series of remarkable enzymatic transformations, including cyclizations, oxidations, and rearrangements, to yield the final intricate architecture. A key step in the biosynthesis of many polycyclic xanthones is the formation of the xanthone ring, which is catalyzed by a flavin-dependent monooxygenase via a Baeyer-Villiger oxidation.[4][7]

This guide will delineate the proposed biosynthetic pathway of this compound by drawing parallels with the experimentally verified pathway of xantholipin.[7] We will explore the functions of the core PKS enzymes and the subsequent tailoring enzymes that collectively orchestrate the assembly of this potent antibiotic.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been experimentally characterized, the pathway can be inferred from the well-studied biosynthesis of xantholipin.[7] The proposed pathway involves a type II PKS for the synthesis of the polyketide backbone, followed by a series of tailoring enzymes that catalyze cyclization, aromatization, oxidation, and other modifications.

Polyketide Backbone Synthesis

The biosynthesis is initiated by a type II PKS, which iteratively condenses malonyl-CoA extender units to a starter unit to form a linear poly-β-keto chain. The minimal PKS consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

Post-PKS Tailoring Modifications

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the intermediate to generate the final this compound structure. These enzymes are encoded within the same BGC and are responsible for the characteristic features of the polycyclic xanthone scaffold. Based on the xantholipin pathway, these steps likely include:

-

Aromatization and Cyclization: Aromatase (ARO) and cyclase (CYC) enzymes catalyze the initial cyclization and aromatization of the polyketide chain to form a key polycyclic intermediate.

-

Xanthone Formation: A crucial step is the Baeyer-Villiger oxidation of an anthraquinone intermediate by a flavin-dependent monooxygenase (like XanO4 in xantholipin biosynthesis) to form the characteristic γ-pyrone ring of the xanthone.[4][7]

-

Further Oxidations and Modifications: Additional monooxygenases and other tailoring enzymes are responsible for hydroxylations, the formation of the methylenedioxy bridge, and other structural embellishments that contribute to the final structure and bioactivity of this compound.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic gene cluster for this compound has not been characterized, there is a lack of quantitative data such as enzyme kinetics and fermentation yields in the scientific literature. The following table outlines the putative enzymes and their proposed functions in the biosynthesis of this compound, based on homology to enzymes in other polycyclic xanthone pathways.

| Enzyme (Putative) | Type | Proposed Function in this compound Biosynthesis |

| PKS-KSα | Ketosynthase | Catalyzes the iterative condensation of malonyl-CoA units. |

| PKS-CLF | Chain Length Factor | Determines the length of the polyketide chain. |

| PKS-ACP | Acyl Carrier Protein | Carries the growing polyketide chain. |

| ARO/CYC | Aromatase/Cyclase | Catalyzes the initial cyclization and aromatization of the polyketide chain. |

| Monooxygenase 1 | Flavin-dependent monooxygenase | Catalyzes the Baeyer-Villiger oxidation to form the xanthone ring. |

| Monooxygenase 2 | Cytochrome P450 | Potentially involved in forming the methylenedioxy bridge. |

| Other Tailoring Enzymes | e.g., Methyltransferases, Oxidoreductases | Catalyze final modifications such as methylation and hydroxylations. |

Experimental Protocols

Investigating the biosynthesis of natural products like this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces cervinus via CRISPR-Cas9

This protocol describes the targeted inactivation of a putative biosynthetic gene in S. cervinus to elucidate its function.

Workflow Diagram:

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology:

-

sgRNA Design: Design a 20-nucleotide single guide RNA (sgRNA) sequence targeting a conserved region of the gene of interest. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

-

Plasmid Construction: Synthesize and clone the designed sgRNA into a suitable CRISPR-Cas9 vector for Streptomyces, such as pCRISPomyces-2. This vector should also contain a temperature-sensitive replicon and a selection marker.

-

Transformation of E. coli : Transform the constructed plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

Conjugation: Grow the E. coli donor strain and S. cervinus recipient strain to mid-log phase. Mix the cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.

-

Selection and Screening: After incubation, overlay the plates with an appropriate antibiotic to select for S. cervinus exconjugants. Screen individual colonies by PCR using primers flanking the target gene to identify potential knockout mutants (indicated by a size change or absence of the PCR product).

-

Verification: Confirm the gene deletion or disruption in putative mutants by Sanger sequencing of the PCR product.

-

Metabolite Analysis: Cultivate the verified knockout mutant and the wild-type strain under identical fermentation conditions. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the absence of this compound or the accumulation of biosynthetic intermediates in the mutant.

In Vitro Assay of a Putative Type II PKS

This protocol outlines the expression, purification, and functional analysis of the minimal PKS enzymes to confirm their ability to synthesize a polyketide backbone.

Methodology:

-

Gene Cloning and Expression: Clone the genes encoding the putative KS, CLF, and ACP from S. cervinus into suitable E. coli expression vectors. Co-express the genes in an appropriate E. coli strain (e.g., BL21(DE3)).

-

Protein Purification: Lyse the E. coli cells and purify the recombinant PKS proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

ACP Holo-conversion: The expressed ACP is in the inactive apo-form and needs to be converted to the active holo-form by a phosphopantetheinyl transferase (PPTase), which transfers a 4'-phosphopantetheine moiety from Coenzyme A to a conserved serine residue on the ACP.

-

In Vitro PKS Assay:

-

Set up a reaction mixture containing the purified holo-ACP, KS, and CLF, along with the starter unit (e.g., acetyl-CoA) and the extender unit (malonyl-CoA).

-

Include necessary cofactors such as ATP and MgCl₂.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Analysis: Quench the reaction and extract the polyketide product. Analyze the product by HPLC-MS to confirm the formation of the expected polyketide backbone.

Conclusion

The biosynthesis of polycyclic xanthones like this compound represents a remarkable example of nature's ability to construct complex and biologically active molecules. While the specific biosynthetic gene cluster for this compound remains to be elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of related compounds. This guide provides a comprehensive overview of this proposed pathway, along with detailed experimental protocols that can be employed to further investigate and engineer the biosynthesis of these valuable natural products. The continued exploration of these biosynthetic pathways holds significant promise for the discovery of novel antibiotics and the development of new therapeutic agents.

References

- 1. Chemistry and biosynthesis of bacterial polycyclic xanthone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into bacterial type II polyketide... | F1000Research [f1000research.com]

- 6. Thirty complete Streptomyces genome sequences for mining novel secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Understanding the molecular formula C29H21NO9 of Cervinomycin A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic Cervinomycin A2, a natural product with the molecular formula C29H21NO9. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical properties, isolation, and biological activity.

Core Data Presentation

This compound, a reddish-orange powder, is a polycyclic xanthone antibiotic produced by the bacterium Streptomyces cervinus.[1][2] It is structurally related to Cervinomycin A1, with this compound being the oxidized form of Cervinomycin A1.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C29H21NO9 | [3] |

| Molecular Weight | 527.48 g/mol | [3] |

| Appearance | Reddish orange powder | [3] |

| Melting Point | >290°C (decomposed) | [3] |

| Optical Rotation | [α]D20 -214° (c 0.25, CHCl3) | [3] |

| Elemental Analysis (%) | C: 63.87, H: 3.96, N: 2.29 | [3] |

| Solubility | Soluble in chloroform, benzene, ethyl acetate, acetone, methanol, ethanol. Slightly soluble in water, n-hexane, ethyl ether. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Wavelengths (nm) / Wavenumbers (cm-1) | Reference |

| UV λmax (CHCl3) | 260, 329, 375 (shoulder), 420 (shoulder) | [3] |

| IR νmax (KBr) | 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275 | [3] |

Experimental Protocols

The following sections detail the experimental procedures for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces cervinus

This compound is isolated from the culture filtrate of Streptomyces cervinus.[3] The following protocol is based on the methods described in the scientific literature.

2.1.1. Fermentation

-

Prepare a production medium containing 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl. Adjust the pH to 7.0 before sterilization.[3]

-

Inoculate the sterilized medium with a culture of Streptomyces cervinus.

-

Incubate the culture at 27°C for approximately 89 hours. Antibiotic production typically begins at 40 hours and reaches its maximum around 89 hours.[3]

2.1.2. Extraction

-

Clarify the 89-hour culture broth (e.g., 30 liters) using a Sharples centrifuge to obtain the supernatant (approximately 25 liters).[3]

-

Extract the antibiotic from the supernatant with ethyl acetate (e.g., 10 liters).[3]

-

Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material.[3]

-

Treat the oily material with n-hexane (e.g., 300 ml) to precipitate a brown powder.[3]

2.1.3. Chromatographic Purification

-

Dissolve the crude brown powder in a small amount of chloroform.

-

Perform column chromatography on silica gel (e.g., Merck, Kieselgel 60, 120 g) using a chloroform and methanol mixture (50:1, v/v) as the eluent.[3]

-

Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder (e.g., 500 mg).[3]

-

Further purify the reddish-brown powder using preparative thin-layer chromatography (TLC) with a chloroform and methanol mixture (40:1, v/v) as the developing solvent.[3]

-

Isolate the band corresponding to this compound (Rf = 0.32) to obtain the pure compound as a reddish-orange powder.[3]

Antimicrobial Activity Assay

The antimicrobial activity of this compound is determined using the conventional agar dilution method.[3]

-

Prepare a series of agar plates containing two-fold serial dilutions of this compound in a suitable solvent.

-

The types of agar used are specific to the microorganisms being tested:

-

Inoculate the agar plates with a standardized suspension of the test microorganisms.

-

Incubate the plates under appropriate conditions (temperature, atmosphere, and duration) for the respective microorganisms.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[3]

Mandatory Visualizations

Logical Relationship between Cervinomycin A1 and A2

Caption: Relationship between Cervinomycin A1 and A2.

Experimental Workflow: Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Experimental Workflow: Antimicrobial Activity Testing

Caption: Workflow for determining the antimicrobial activity of this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against anaerobic bacteria, including species such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis.[3] It also shows activity against mycoplasma and some Gram-positive bacteria, but is inactive against Gram-negative bacteria and fungi.[3][4] The acute toxicity (LD50) in mice by intraperitoneal injection is 50 mg/kg.[3]

The precise molecular mechanism of action of this compound has not been fully elucidated in the reviewed literature. Its structural classification as a polycyclic xanthone suggests potential interactions with cellular membranes or inhibition of key enzymatic processes.[1][2] Further research is required to identify its specific molecular target and the signaling pathways it may modulate.

References

- 1. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Enhanced antimicrobial activity of acetyl derivatives of cervinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cervinomycin A2: An In-Depth Technical Overview of Preliminary In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

Cervinomycin A2, a reddish-orange powder, is a potent antibiotic with observed in vitro activity primarily against anaerobic bacteria and mycoplasma.[1][2] This technical guide synthesizes the available preliminary data on the in vitro efficacy of this compound, providing a resource for researchers and professionals in drug development. Due to the limited publicly available research on this compound, this document focuses on its initial characterization and antimicrobial properties.

Quantitative Efficacy Data

The primary quantitative data available for this compound centers on its Minimum Inhibitory Concentration (MIC) against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus 209P | >100 |

| Staphylococcus aureus Smith | >100 |

| Bacillus subtilis PCI 219 | 12.5 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa P-3 | >100 |

| Proteus vulgaris OX-19 | >100 |

| Shigella sonnei EW-10 | >100 |

| Klebsiella pneumoniae PCI 602 | >100 |

| Candida albicans 3147 | >100 |

| Aspergillus niger ATCC 6275 | >100 |

| Clostridium perfringens PB 6K | 0.05 |

| Bacteroides fragilis ATCC 25285 | 0.1 |

| Peptococcus prevotii ATCC 9321 | 0.025 |

| Mycoplasma gallisepticum KP-13 | 0.78 |

| Mycoplasma pneumoniae Mac | 3.12 |

| Acholeplasma laidlawii PG-8 | 0.05 |

| Trichomonas foetus | 0.05 |

Source: Adapted from OMRURA et al., 1982. The Journal of Antibiotics.

Experimental Protocols

The following section details the generalized experimental protocols relevant to the preliminary in vitro studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

This method is a standard procedure for determining the antimicrobial susceptibility of microorganisms.

Principle: A series of agar plates containing varying concentrations of the antimicrobial agent are inoculated with the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., chloroform or methanol) at a known concentration.

-

Preparation of Agar Plates: A sterile molten agar medium (e.g., Heart Infusion Agar for aerobic bacteria, GAM agar for anaerobic bacteria) is prepared and cooled to 45-50°C.

-

Incorporation of this compound: Serial dilutions of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. Control plates without the antibiotic are also prepared.

-

Inoculation: The test microorganisms are cultured in a suitable broth medium to a standardized turbidity. The surface of the agar plates is then inoculated with a standard amount of the microbial suspension.

-

Incubation: The inoculated plates are incubated under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism being tested. Anaerobic bacteria require an anaerobic environment.

-

Reading of Results: After incubation, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism.

Visualizing Experimental Logic

Logical Workflow for MIC Determination

The following diagram illustrates the logical steps involved in determining the Minimum Inhibitory Concentration.

Caption: Logical workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action at the molecular level.

Conclusion

The preliminary in vitro data for this compound demonstrates notable activity against anaerobic bacteria and certain mycoplasmas. The provided MIC values serve as a foundational dataset for further research. However, a significant gap in knowledge exists regarding its broader efficacy, particularly in areas such as anticancer and antiviral applications, as well as its mechanism of action and effects on cellular signaling pathways. Future studies are warranted to explore the full therapeutic potential of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SNAI2 enhances HPV‑negative cervical cancer cell dormancy by modulating u‑PAR expression and the activity of the ERK/p38 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Acute Toxicity and LD50 of Cervinomycin A2 in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity and the median lethal dose (LD50) of Cervinomycin A2 in murine models. The information is compiled to assist researchers and professionals in drug development in understanding the toxicological profile of this antibiotic.

Quantitative Toxicity Data

The acute toxicity of this compound in mice has been quantitatively assessed, with the key metric being the LD50 value. This value represents the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.

| Compound | Animal Model | Route of Administration | LD50 Value | Reference |

| This compound | Mouse | Intraperitoneal | 50 mg/kg | [1] |

Experimental Protocol for Acute Toxicity (LD50) Determination

The precise experimental protocol used in the original determination of the LD50 for this compound is not detailed in the available literature.[1] However, a standard and widely accepted methodology for determining the acute toxicity of a substance via intraperitoneal injection in mice is outlined below. This protocol is based on established guidelines for acute toxicity testing.

Objective

To determine the median lethal dose (LD50) of this compound following a single intraperitoneal administration in mice.

Materials

-

This compound

-

Vehicle for dissolution/suspension (e.g., sterile saline, DMSO, or other appropriate vehicle)

-

Healthy, young adult mice of a single strain (e.g., CD-1, BALB/c), typically of a single sex (females are often preferred due to lower variability)

-

Standard laboratory animal housing and care facilities

-

Sterile syringes and needles

-

Appropriate personal protective equipment (PPE)

Methodology

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment to minimize stress-related effects.

-

Dose Preparation: this compound is prepared in the selected vehicle to achieve the desired concentrations for administration. The concentration should be such that the required dose can be administered in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg).

-

Dose Range Finding (Preliminary Study): A preliminary study with a small number of animals is conducted to determine the range of doses to be used in the main study. This involves administering a wide range of doses to individual animals to identify the doses that cause no mortality, some mortality, and 100% mortality.

-

Main Study (Definitive LD50 Determination):

-

Animals are randomly assigned to several dose groups (typically 4-5 groups) and a control group (vehicle only).

-

Each group consists of a statistically appropriate number of animals (e.g., 5-10 mice per group).

-

A single dose of this compound is administered to each animal via intraperitoneal injection.

-

The animals are observed for clinical signs of toxicity immediately after dosing and then periodically (e.g., at 1, 4, and 24 hours, and then daily) for a set observation period (typically 14 days).

-

-

Observation:

-

Clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions, are recorded for each animal.

-

The number of mortalities in each dose group is recorded at the end of the observation period.

-

-

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method, based on the mortality data from the different dose groups.

Visualizations

Experimental Workflow for LD50 Determination

Caption: Workflow for a representative acute intraperitoneal LD50 study in mice.

Proposed Mechanism of Action for Polycyclic Xanthones

The specific signaling pathways involved in the toxicity of this compound in mammalian systems have not been elucidated. However, for the broader class of polycyclic xanthone antibiotics, a proposed mechanism of action against bacteria involves interaction with the cell membrane. It is hypothesized that these compounds may disrupt the integrity and function of the bacterial cytoplasmic membrane.

Caption: Conceptual diagram of the proposed antibacterial mechanism for polycyclic xanthones.

Disclaimer: The experimental protocol provided is a representative model based on standard toxicological practices and is not the specific protocol from the original 1982 study of this compound. The proposed mechanism of action is for the general class of polycyclic xanthone antibiotics against bacteria and may not represent the mechanism of toxicity in mammalian models. Further research is required to elucidate the specific toxicological pathways of this compound in mice.

References

Initial Screening of Cervinomycin A2 for Antimycoplasmal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of Cervinomycin A2 for its activity against Mycoplasma species. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including historical data, detailed experimental protocols based on current standards, and visualizations of the screening workflow.

Quantitative Data Presentation

The initial evaluation of this compound's antimycoplasmal activity was reported in 1982. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cervinomycin A1 and A2 against various Mycoplasma species as determined by the conventional agar dilution method using PPLO agar.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Cervinomycin A1 and A2 Against Mycoplasma Species [1]

| Test Organism | Strain | MIC (µg/ml) |

| Cervinomycin A1 | ||

| Mycoplasma gallisepticum | KP-13 | 12.5 |

| Mycoplasma gallisepticum | 333 P | 12.5 |

| Mycoplasma synoviae | 1-5 P | 12.5 |

| Mycoplasma hyorhinis | S-147 P | 25 |

| Mycoplasma granularum | S-1 P | 50 |

| Acholeplasma laidlawii | S-2 P | 100 |

Experimental Protocols

While the original 1982 study provides a foundational method, this section outlines a more detailed and standardized protocol for determining the antimycoplasmal activity of a compound like this compound, based on current best practices such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5][6] The following protocols for broth microdilution and agar dilution methods are adapted for the screening of novel compounds.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[3][4][7]

a) Media Preparation:

-

A suitable broth medium that supports the optimal growth of the target Mycoplasma species is selected. For many veterinary mycoplasmas, SP4 broth is a common choice.[7] For human mycoplasmas, 10B broth for Ureaplasma spp. and SP4 or MHMB broth for M. hominis and M. pneumoniae are recommended.[3]

-

The medium is prepared according to the manufacturer's instructions and sterilized. It is often supplemented with horse serum and yeast extract.

-

A pH indicator, such as phenol red, is incorporated into the medium to allow for visual assessment of mycoplasmal growth, which typically causes a color change due to metabolic activity.[3]

b) Inoculum Preparation:

-

A standardized inoculum of the Mycoplasma strain to be tested is prepared from a fresh culture.

-

The concentration of the inoculum is adjusted to achieve a final concentration of 10^4 to 10^5 color changing units (CCU) per ml or colony-forming units (CFU) per ml in the test wells.[7]

c) Assay Procedure:

-

A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Each well is inoculated with the standardized Mycoplasma suspension.

-

Control wells are included: a positive control (medium with inoculum, no drug) and a negative control (medium only).

-

The plates are sealed and incubated at 37°C in a humidified atmosphere, with or without 5% CO2, depending on the requirements of the specific Mycoplasma species.

-

Plates are examined daily for a color change in the positive control well. The incubation period can range from 2 to 7 days depending on the growth rate of the species.[8]

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the color change of the medium at the time the positive control shows a distinct color change.[8]

Agar Dilution Method

This method, used in the original Cervinomycin study, involves the incorporation of the antimicrobial agent into a solid agar medium.[1]

a) Media Preparation:

-

A suitable agar medium, such as PPLO agar or a modified Hayflick's mycoplasma agar, is prepared and sterilized.[1][3]

-

The molten agar is cooled to approximately 50°C.

b) Assay Procedure:

-

Serial dilutions of this compound are prepared and added to aliquots of the molten agar to achieve the desired final concentrations.

-

The agar-drug mixtures are poured into petri dishes and allowed to solidify.

-

A standardized inoculum of each Mycoplasma strain is prepared.

-

A small volume (e.g., 10 µl) of the inoculum is spotted onto the surface of each agar plate.

-

A control plate containing no drug is also inoculated.

-

The plates are incubated under appropriate conditions (temperature, humidity, CO2) for 2 to 7 days.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma on the agar surface.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of a compound for antimycoplasmal activity, from preparation to final data analysis.

Caption: Workflow for Antimycoplasmal Susceptibility Testing.

Mechanism of Action and Signaling Pathways

As of the latest available information, the specific mechanism of action of this compound against Mycoplasma has not been elucidated. Mycoplasmas lack a cell wall, a common target for many antibiotics.[9] Therefore, the activity of this compound is likely directed at other essential cellular processes such as protein synthesis, DNA replication, or membrane function. Common antibiotic targets in Mycoplasma include the 30S and 50S ribosomal subunits (inhibited by tetracyclines and macrolides, respectively) and DNA gyrase/topoisomerase IV (inhibited by fluoroquinolones).[10] Further research is required to determine if this compound acts on one of these known pathways or possesses a novel mechanism of action.

Due to the lack of published research on the molecular interactions of this compound with Mycoplasma cells, a diagram of its signaling pathway cannot be provided at this time. Future studies employing techniques such as transcriptomics, proteomics, and target-based assays would be necessary to identify the specific cellular processes and signaling cascades affected by this antibiotic.

The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel antibiotic against Mycoplasma.